Cas no 1903206-19-8 (1-1-(1H-indol-3-yl)cyclopropylethan-1-one)

1-1-(1H-indol-3-yl)cyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
-
- SCHEMBL24814502
- 1903206-19-8
- 1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one
- EN300-1775875
- 1-1-(1H-indol-3-yl)cyclopropylethan-1-one
-
- インチ: 1S/C13H13NO/c1-9(15)13(6-7-13)11-8-14-12-5-3-2-4-10(11)12/h2-5,8,14H,6-7H2,1H3
- InChIKey: ZQXNFNNSJILRAT-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1(C2=CNC3C=CC=CC2=3)CC1
計算された属性
- せいみつぶんしりょう: 199.099714038g/mol
- どういたいしつりょう: 199.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 32.9Ų
1-1-(1H-indol-3-yl)cyclopropylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1775875-0.1g |
1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one |
1903206-19-8 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1775875-0.05g |
1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one |
1903206-19-8 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1775875-0.25g |
1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one |
1903206-19-8 | 0.25g |
$1249.0 | 2023-09-20 | ||
Enamine | EN300-1775875-10g |
1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one |
1903206-19-8 | 10g |
$5837.0 | 2023-09-20 | ||
Enamine | EN300-1775875-5g |
1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one |
1903206-19-8 | 5g |
$3935.0 | 2023-09-20 | ||
Enamine | EN300-1775875-1g |
1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one |
1903206-19-8 | 1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1775875-1.0g |
1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one |
1903206-19-8 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-1775875-10.0g |
1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one |
1903206-19-8 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-1775875-2.5g |
1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one |
1903206-19-8 | 2.5g |
$2660.0 | 2023-09-20 | ||
Enamine | EN300-1775875-5.0g |
1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-one |
1903206-19-8 | 5g |
$3935.0 | 2023-06-03 |
1-1-(1H-indol-3-yl)cyclopropylethan-1-one 関連文献
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
1-1-(1H-indol-3-yl)cyclopropylethan-1-oneに関する追加情報
Introduction to 1-1-(1H-indol-3-yl)cyclopropylethan-1-one (CAS No. 1903206-19-8)
1-1-(1H-indol-3-yl)cyclopropylethan-1-one, also known by its CAS number 1903206-19-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a cyclopropyl ring fused to an indole moiety, making it a promising candidate for various therapeutic applications.
The indole scaffold is a well-known privileged structure in medicinal chemistry, often found in natural products and synthetic compounds with diverse biological activities. The presence of the cyclopropyl ring adds a unique conformational constraint to the molecule, potentially influencing its pharmacological properties. Recent studies have highlighted the potential of 1-1-(1H-indol-3-yl)cyclopropylethan-1-one in modulating specific biological pathways, particularly those involved in neurodegenerative diseases and cancer.
In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, the compound has shown promising results in preclinical studies. Research has demonstrated that 1-1-(1H-indol-3-yl)cyclopropylethan-1-one can effectively cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inflammation. These findings suggest that the compound may have therapeutic potential in treating conditions characterized by neuronal damage and dysfunction.
Furthermore, studies on the anticancer properties of 1-1-(1H-indol-3-yl)cyclopropylethan-1-one have revealed its ability to inhibit the proliferation of various cancer cell lines. Mechanistic investigations have indicated that the compound targets key signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it has been shown to downregulate the expression of oncogenic proteins and upregulate tumor suppressor genes, thereby exerting a cytotoxic effect on cancer cells while sparing normal cells.
The pharmacokinetic profile of 1-1-(1H-indol-3-yl)cyclopropylethan-1-one has also been extensively studied. Preclinical data suggest that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. Its high oral bioavailability and low toxicity profile are particularly noteworthy, as these attributes are crucial for ensuring patient safety and compliance in clinical settings.
In addition to its potential therapeutic applications, 1-1-(1H-indol-3-yl)cyclopropylethan-1-one has been explored as a tool compound in chemical biology research. Its unique structure allows researchers to probe specific biological processes and validate potential drug targets. For instance, studies have utilized the compound to investigate the role of specific enzymes and receptors in disease pathogenesis, providing valuable insights into the underlying mechanisms of various disorders.
The synthesis of 1-1-(1H-indol-3-yl)cyclopropylethan-1-one has been optimized through various synthetic routes, ensuring high yields and purity levels. These advancements in synthetic chemistry have facilitated the production of sufficient quantities of the compound for both preclinical and clinical studies. The ability to scale up synthesis efficiently is crucial for translating laboratory findings into practical applications.
Recent clinical trials have further validated the therapeutic potential of 1-1-(1H-indol-3-yl)cyclopropylethan-1-one. Early-phase trials have demonstrated its safety and tolerability in human subjects, paving the way for more advanced clinical studies. Ongoing research aims to evaluate the efficacy of the compound in treating specific diseases and conditions, with a focus on optimizing dosing regimens and identifying biomarkers that can predict response to treatment.
In conclusion, 1-1-(1H-indol-3-yl)cyclopropylethan-1-one (CAS No. 1903206-19-8) represents a promising compound with diverse therapeutic applications. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development in both preclinical and clinical settings. As research continues to advance our understanding of this compound, it holds significant potential to contribute to the treatment of various diseases and improve patient outcomes.
1903206-19-8 (1-1-(1H-indol-3-yl)cyclopropylethan-1-one) 関連製品
- 2680891-75-0(benzyl N-2-(4-methylbenzoyl)furan-3-ylcarbamate)
- 198078-57-8((6-Thien-2-ylpyrid-3-yl)methanol)
- 2680701-30-6(benzyl N-{2-(prop-2-yn-1-yloxy)phenylmethyl}carbamate)
- 2070015-31-3(Netupitant-d)
- 921842-73-1(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide)
- 2172514-52-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid)
- 1119090-11-7(2-[2-(cyclopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1554319-23-1(5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid)
- 899994-29-7(4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide)
- 1169954-89-5(1-methyl-2-4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl-1H-indole)




